molecular formula C15H13N3O4S B2745693 (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 476317-05-2

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2745693
CAS No.: 476317-05-2
M. Wt: 331.35
InChI Key: KTSMYMSKQIMYQL-VMPITWQZSA-N
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Description

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound designed for research applications. Its structure integrates a 4-methylthiazole ring, a 4-nitrophenyl group, and an acrylamide linker. The thiazole moiety is a privileged structure in medicinal chemistry, often associated with diverse biological activities. The compound features an α,β-unsaturated carbonyl system (acrylamide), which classifies it as a soft electrophile . Such electrophilic compounds can form covalent adducts with soft nucleophiles, such as the thiolate groups of cysteine residues in proteins . This mechanism is known to inhibit the function of presynaptic proteins and disrupt neurotransmission, as studied in neurotoxicology research on related acrylamides . The 4-nitro substituent on the phenyl ring is a strong electron-withdrawing group, which can influence the compound's electronic properties, reactivity, and its interaction with biological targets. This combination of features makes it a valuable intermediate for probing biological mechanisms in fields such as chemical biology, neuroscience, and drug discovery. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-14(10(2)19)23-15(16-9)17-13(20)8-5-11-3-6-12(7-4-11)18(21)22/h3-8H,1-2H3,(H,16,17,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSMYMSKQIMYQL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.

    Introduction of the Acrylamide Moiety: The thiazole intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the acrylamide group.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Pd/C with hydrogen gas or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Physical Properties

  • Molecular Weight : 317.35 g/mol
  • Appearance : Typically appears as a crystalline solid.
  • Solubility : Soluble in organic solvents like dichloromethane and dimethylformamide.

Anticancer Activity

Research indicates that compounds similar to (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells .

Case Study : A series of thiazole derivatives demonstrated significant activity against melanoma and prostate cancer cells, with modifications enhancing their potency .

Anti-inflammatory Properties

Thiazole compounds have been identified as potential anti-inflammatory agents. The mechanism often involves modulation of inflammatory pathways, making them suitable candidates for drug development .

Case Study : A study evaluated various thiazole derivatives for their anti-inflammatory effects, highlighting their potential in treating conditions like arthritis .

Material Science Applications

Beyond medicinal chemistry, this compound can serve as a building block in materials science. Its unique structure allows it to be incorporated into polymers or used as a dye due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its nitrophenyl group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

Key Compounds:
Compound Name Substituents/Modifications Key Differences from Target Compound Reference
N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,4-dichlorophenyl)acrylamide 2,4-Dichlorophenyl instead of 4-nitrophenyl Enhanced lipophilicity; altered electronic effects
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-nitrophenyl)acrylamide (16f) Sulfonyl group + naphthalene-thioether Increased steric bulk; potential for π-π interactions
(E)-N-(4-((E)-3,5-dihydroxystyryl)phenyl)-3-(4-nitrophenyl)acrylamide (B9) Styryl-phenyl group with dihydroxy substituents Enhanced hydrogen bonding; Topo IIα inhibitory activity
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide Thiazole with chlorobenzyl; 3,4-dichlorophenyl Higher halogen content; altered target selectivity

Analysis :

  • Thiazole Modifications : Substitutions on the thiazole ring (e.g., acetyl, methyl, or chlorobenzyl) influence steric hindrance and solubility. The acetyl group in the target compound may improve hydrogen-bonding capacity compared to bulkier substituents.

Characterization :

  • NMR Data : All compounds were validated using $ ^1H $- and $ ^{13}C $-NMR. The target compound’s nitro group would show distinct aromatic proton shifts (δ ~8.2–8.5 ppm) compared to chloro-substituted analogs (δ ~7.5–7.8 ppm) .
  • X-Ray Crystallography : The target compound’s analog with dichlorophenyl was used in XWR studies, highlighting its utility in resolving anharmonic thermal vibrations .

Physicochemical Properties

Property Target Compound 16f B9 Dichlorophenyl Analog
Solubility Moderate in DMSO Low (sulfonyl group) High (hydroxyl groups) Moderate
Melting Point (°C) ~180–200 (predicted) 220 190–210 185–195
LogP ~3.2 (estimated) ~4.1 ~2.8 ~3.5

Key Observations :

  • The nitro group reduces solubility compared to hydroxylated analogs (e.g., B9).
  • Thiazole derivatives generally exhibit higher logP values than sulfonylated compounds due to reduced polarity.
Antimicrobial and Anticancer Activity:
  • Target Compound: No direct biological data provided, but structural analogs like B9 inhibit Topo IIα (IC$_{50}$ = 1.2 µM vs. VP16 at 5 µM) .
  • 16f (): Exhibited antimicrobial activity against S. aureus (MIC = 8 µg/mL) due to the sulfonyl group enhancing membrane penetration.
  • Dichlorophenyl Analog: Noted for crystallographic utility but untested in biological assays .

Mechanistic Insights :

  • Nitro groups may enhance DNA intercalation or enzyme inhibition via charge-transfer interactions.
  • Thiazole rings contribute to kinase inhibition, as seen in related anticancer agents .

Biological Activity

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by a thiazole ring, an acrylamide moiety, and a nitrophenyl group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Acetylacetone is reacted with thiourea under acidic conditions.
  • Introduction of the Acrylamide Moiety : The thiazole intermediate is reacted with acryloyl chloride in the presence of a base such as triethylamine.
  • Nitration : The final step involves nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study measured its antibacterial activity against various bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound has broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have indicated that it may induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress, which is known to trigger apoptotic pathways in cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The nitrophenyl group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
  • DNA Interaction : Similar compounds have shown the ability to form adducts with DNA, which can disrupt replication and transcription processes.

Case Studies

  • Antibacterial Efficacy : In a study assessing the antibacterial efficacy of related acrylamide derivatives, it was found that modifications on the phenyl ring significantly influenced activity levels against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another investigation reported that acrylamides, including this compound, exhibited cytotoxic effects across different cell lines, correlating with their reactivity towards biological nucleophiles like glutathione .

Q & A

Q. What are the established synthetic routes and characterization methods for (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide?

The compound is synthesized via a multi-step protocol involving:

  • Acylation reactions : Reacting 5-acetyl-4-methylthiazol-2-amine with acryloyl chloride derivatives under controlled conditions (e.g., ice-cooled DMF with EDCI as a coupling agent) .
  • Crystallization : Purification via recrystallization using solvents like ethanol or ethyl acetate .
  • Characterization : Confirmation of structure via:
    • IR spectroscopy : To identify functional groups (e.g., acrylamide C=O stretch at ~1650–1700 cm⁻¹) .
    • NMR (¹H/¹³C) : To verify regiochemistry and substituent positions (e.g., nitrophenyl protons at δ 7.5–8.5 ppm) .
    • Mass spectrometry (MS) : For molecular ion peak validation .

Q. How can researchers optimize reaction yields and purity during synthesis?

Key methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for acylation .
  • Temperature control : Ice-cooling minimizes side reactions during acrylamide bond formation .
  • Factorial design : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .
  • Chromatographic purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) resolves impurities .

Q. What analytical techniques ensure compound purity and stability?

  • Melting point analysis : Sharp melting ranges (e.g., 180–185°C) indicate high crystallinity .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • HPLC/MS : Detects trace impurities (<2%) and degradation products .

Advanced Research Questions

Q. How do structural modifications (e.g., nitrophenyl vs. methoxyphenyl substituents) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

Substituent Observed Activity Source
4-Nitrophenyl (target)Enhanced pro-apoptotic activity (IC₅₀: 8 µM)
4-MethoxyphenylReduced cytotoxicity (IC₅₀: >50 µM)
Thiophene-2-ylModerate kinase inhibition
Mechanistic insights: The electron-withdrawing nitro group enhances electrophilicity, promoting interactions with cysteine residues in target proteins .

Q. How should researchers address contradictions between in vitro and in vivo data?

Case example: A compound may show potent in vitro pro-apoptotic activity but poor in vivo efficacy due to:

  • Pharmacokinetic limitations : Low bioavailability (e.g., rapid hepatic metabolism).
  • Experimental variables : Differences in cell lines vs. animal models.
    Mitigation strategies :
  • Metabolic stability assays : Use microsomal incubation to predict clearance rates .
  • Dose-response profiling : Validate efficacy across multiple in vivo models .

Q. What computational tools predict biological activity and guide synthesis?

  • PASS program : Predicts antimicrobial and anticancer potential based on structural descriptors .
  • Molecular docking : Identifies binding modes with targets (e.g., Bcl-2 or EGFR kinases) .
  • Reaction path search (ICReDD) : Combines quantum chemical calculations and experimental data to optimize synthetic pathways .

Q. How can stability under varying pH and temperature conditions be assessed?

  • Forced degradation studies : Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 24h).
    • Oxidative stress (3% H₂O₂).
  • Analytical monitoring : Track degradation via LC-MS and NMR .
  • Storage recommendations : Store at –20°C in inert atmospheres to prevent acrylamide hydrolysis .

Methodological Best Practices

  • Data validation : Cross-verify NMR/IR spectra with simulated data (e.g., ACD/Labs Percepta) .
  • Ethical reporting : Disclose contradictory results (e.g., inactive analogs) to refine SAR models .
  • Interdisciplinary collaboration : Integrate synthetic chemistry, computational biology, and pharmacology for holistic insights .

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